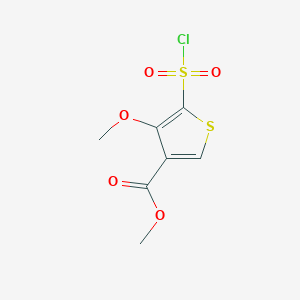

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGCJDNTXHGTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381299 | |

| Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-45-9 | |

| Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

CAS Number: 175203-45-9

This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Chemical Identity and Properties

This compound is a substituted thiophene derivative containing a reactive chlorosulfonyl group, a methoxy group, and a methyl ester functionality.[1][2][3] These features make it a versatile building block in the synthesis of more complex molecules.[4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 175203-45-9 | [1][2][3][5][6] |

| Molecular Formula | C₇H₇ClO₅S₂ | [1][3] |

| Molecular Weight | 270.7 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2] |

| SMILES | COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O | [1][3] |

| InChIKey | IJGCJDNTXHGTFB-UHFFFAOYSA-N | [1][3] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on general synthetic methodologies for similar thiophene derivatives, its preparation likely involves a multi-step process. A plausible synthetic route would begin with a suitably substituted thiophene precursor, followed by chlorosulfonation to introduce the -SO₂Cl group, and subsequent esterification to yield the final product. The precise reagents and reaction conditions would require specific laboratory development and optimization.

Reactivity and Chemical Transformations

The primary site of reactivity in this compound is the highly electrophilic chlorosulfonyl group. This functional group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.[4]

For instance, the chlorosulfonyl moiety can react with amines to form sulfonamides, with alcohols to produce sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. This versatility allows for the introduction of a sulfonyl linkage, a common structural motif in many biologically active compounds.

Below is a diagram illustrating the general reactivity of the chlorosulfonyl group.

Figure 1: General reaction scheme for this compound.

Applications in Research and Development

As a functionalized heterocyclic compound, this compound serves as a valuable intermediate in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[4] The ability to readily form sulfonamide and sulfonate ester linkages is crucial in the development of new therapeutic agents and specialized chemicals.

While specific examples of blockbuster drugs derived directly from this starting material are not prominent in the literature, its structural motifs are present in various classes of bioactive molecules. Further research may uncover its utility in the synthesis of novel compounds with potential applications in medicinal chemistry and material science.

Experimental Protocols

Signaling Pathways and Biological Activity

There is no specific information available in the public literature regarding the direct biological activity of this compound or its involvement in any signaling pathways. Its primary role is that of a synthetic building block, and any biological effects would be characteristic of the final products synthesized from it.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its key feature is the reactive chlorosulfonyl group, which allows for the straightforward formation of sulfonamides and related structures. While detailed experimental and biological data are limited in the public domain, its structural characteristics make it a compound of interest for the synthesis of novel molecules in drug discovery and material science. Further research and publication of its synthetic applications would be beneficial to the scientific community.

References

- 1. This compound | CAS 175203-45-9 [matrix-fine-chemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 4. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. METHYL 5-CHLOROSULFONYL-4-METHOXYTHIOPHENE-3-CARBOXYLATE | CAS:175203-45-9 | Atomaxchem [en.atomaxchem.com]

Technical Guide: Physicochemical Properties of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a substituted thiophene derivative with potential applications in medicinal chemistry and organic synthesis. Its structural features, including a reactive chlorosulfonyl group, a methoxy substituent, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, based on available data for the compound and its close structural analogs.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 175203-45-9 | [1][2] |

| Molecular Formula | C₇H₇ClO₅S₂ | [1][2] |

| Molecular Weight | 270.71 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(OC)SC(=C1)S(=O)(=O)Cl | - |

| InChI Key | IJGCJDNTXHGTFB-UHFFFAOYSA-N | - |

Physicochemical Properties

Quantitative data for the specific target compound is limited. The following table includes data for the target compound where available, supplemented with data from the closely related analog, Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, for comparative purposes.

| Property | This compound | Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (Analog) | Source |

| Melting Point | Data not available | 40-41 °C (for analogous compounds) | [3] |

| Boiling Point | Data not available | Data not available | - |

| Solubility | Data not available | Miscible in polar aprotic solvents (e.g., DMF, DMSO); hydrolyzes in protic solvents like water or methanol. | [3] |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy group protons, the methyl ester protons, and the thiophene ring proton. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the methoxy carbon, and the methyl ester carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O of the ester, the S=O stretches of the sulfonyl chloride, and C-O and C-S bonds. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general synthetic strategy for analogous thiophene sulfonyl chlorides involves a two-step process.

Proposed Synthesis of Thiophene Sulfonyl Chlorides (General Protocol)

This protocol is based on the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.

Step 1: Chlorosulfonation of a Thiophene Precursor A suitable 4-methoxythiophene-3-carboxylate derivative is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the chlorosulfonyl group at the 5-position of the thiophene ring. The reaction is typically carried out at a controlled low temperature.

Step 2: Esterification (if starting from a carboxylic acid) If the starting material is a carboxylic acid, the final step involves esterification with methanol, usually in the presence of an acid catalyst like sulfuric acid, to yield the methyl ester.

Diagram of Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways directly involving this compound. However, the presence of the thiophene ring and the reactive chlorosulfonyl group suggests potential for various biological interactions. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, and the chlorosulfonyl moiety can react with nucleophilic residues in biological macromolecules, potentially leading to enzyme inhibition or modulation of protein function.

Generic Signaling Pathway Illustration

The following diagram illustrates a generic kinase signaling pathway, which is a common target for therapeutic intervention. Thiophene-based compounds have been explored as kinase inhibitors.

Diagram of a Generic Kinase Signaling Pathway

Caption: Illustration of a generic kinase signaling pathway.

Safety and Handling

Specific safety data for this compound is not available. Based on the reactivity of the chlorosulfonyl group, the compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is expected to be sensitive to moisture and may release hydrogen chloride gas upon hydrolysis.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the currently available physicochemical information. Further experimental studies are required to fully characterize this molecule, including the determination of its precise physical constants, detailed spectroscopic analysis, and evaluation of its biological activity. The provided experimental outlines and workflow diagrams serve as a starting point for researchers interested in working with this and related compounds.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Characterization of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For professionals in pharmaceutical and materials science, where thiophene derivatives are prevalent building blocks, a deep understanding of their NMR spectral features is critical. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characteristics of thiophene derivatives, detailed experimental protocols, and visual aids to clarify key concepts.

Fundamental NMR Characteristics of the Thiophene Ring

The thiophene ring is a five-membered aromatic heterocycle. The electronic environment of the protons and carbons is influenced by the sulfur atom and the position of substituents, leading to distinct patterns in NMR spectra. The positions on the ring are numbered starting from the sulfur atom, with C2 and C5 being the α-positions and C3 and C4 being the β-positions.

1.1. ¹H NMR Spectra

In an unsubstituted thiophene molecule, the protons at the α-positions (H2/H5) are chemically equivalent, as are the protons at the β-positions (H3/H4). This results in a symmetrical spectrum.

-

Chemical Shifts (δ): The α-protons typically resonate downfield compared to the β-protons due to the electron-withdrawing effect of the sulfur atom.

-

α-protons (H2/H5): ~7.1-7.4 ppm

-

β-protons (H3/H4): ~6.9-7.2 ppm

-

-

Coupling Constants (J): Spin-spin coupling provides valuable information about the connectivity of protons.

-

³J(H2,H3) ≈ 4.9 Hz

-

³J(H3,H4) ≈ 3.5 Hz

-

⁴J(H2,H4) ≈ 1.0 Hz

-

⁴J(H2,H5) ≈ 2.8 Hz

-

The presence of substituents dramatically alters the spectrum. The symmetry is often broken, and the chemical shifts of the remaining ring protons are influenced by the electronic nature (electron-donating or electron-withdrawing) of the substituent.

1.2. ¹³C NMR Spectra

Proton-decoupled ¹³C NMR spectra show distinct signals for the α- and β-carbons.

-

Chemical Shifts (δ): Similar to the protons, the α-carbons are more deshielded and appear at a higher chemical shift.

-

α-carbons (C2/C5): ~125-128 ppm

-

β-carbons (C3/C4): ~123-126 ppm

-

Substituent Effects on NMR Spectra

Substituents on the thiophene ring cause predictable shifts in the NMR signals, aiding in structure determination. The nature of the substituent at the C2 or C3 position significantly influences the electron density distribution in the ring.[1]

2.1. ¹H NMR Data for Substituted Thiophenes

The following table summarizes the approximate ¹H NMR chemical shifts for various 3-substituted thiophenes, illustrating the impact of different functional groups.

| Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | | Compound | H2 | H4 | H5 | Substituent Protons | | 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) | | 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - | | 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |

Data sourced from BenchChem (2025)[1]

2.2. ¹³C NMR Data for Substituted Thiophenes

Substituent effects are also clearly observed in the ¹³C NMR spectra. Electron-donating groups will generally shield the ring carbons (lower ppm), while electron-withdrawing groups will deshield them (higher ppm).

| Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound | C2 | C3 | C4 | C5 | Substituent Carbon | | 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) | | 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - | | 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.9 (OCH₃) |

Data sourced from BenchChem (2025)[1]

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of thiophene derivatives.

3.1. Sample Preparation

-

Amount of Material: For small molecules (<1000 g/mol ), use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]

-

Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[2][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock.[2]

-

Dissolution: Dissolve the sample in a small vial before transferring it to the NMR tube with a Pasteur pipette.[3] This ensures complete dissolution and allows for vortexing or gentle heating if necessary.[3]

-

Filtration: Filter the sample through a small plug of glass wool in a pipette to remove any solid particles, which can degrade spectral quality by distorting the magnetic field homogeneity.[4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for organic solvents and is set to 0.00 ppm for calibration.[2] For aqueous samples, DSS or TSP are suitable alternatives.[2][5]

3.2. NMR Data Acquisition

The following is a general workflow for data acquisition:

Caption: General workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.[1]

-

Spectral Width: ~10-12 ppm.[1]

-

Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.[1]

-

Relaxation Delay: 1-2 seconds.[1]

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[1]

-

Spectral Width: ~240 ppm.[6]

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.[1][6]

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of carbon nuclei.[3]

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[1][6]

-

Correction: The spectrum is phase and baseline corrected.[1][6]

-

Calibration: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.[1][6]

-

Integration: For ¹H spectra, the signal integrals are determined to find the relative ratios of protons.[1]

Visualization of Key Concepts: Spin-Spin Coupling

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of different nuclei, transmitted through the bonding electrons.[7] This interaction causes the splitting of NMR signals into multiplets (doublets, triplets, etc.). The splitting pattern is described by the "n+1 rule" for simple cases, where 'n' is the number of equivalent neighboring protons.

The diagram below illustrates the spin-spin coupling interactions in a generic 2-substituted thiophene.

Caption: Spin-spin coupling pathways in a substituted thiophene.

-

³J Coupling (Vicinal): Coupling between protons on adjacent carbons (e.g., H3 and H4) is typically the strongest.

-

⁴J Coupling (Long-Range): Coupling over four bonds (e.g., H3 and H5) is weaker but often observable in aromatic systems.

A thorough analysis of these chemical shifts and coupling patterns allows for the unambiguous assignment of all proton and carbon signals, which is fundamental to the complete structural characterization of thiophene derivatives for applications in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 5. organomation.com [organomation.com]

- 6. benchchem.com [benchchem.com]

- 7. conductscience.com [conductscience.com]

Reactivity of the Chlorosulfonyl Group on a Thiophene Ring: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives bearing a chlorosulfonyl group are highly versatile intermediates for the synthesis of a wide range of biologically active compounds. The inherent reactivity of the chlorosulfonyl group, characterized by the electrophilic nature of the sulfur atom, allows for facile reactions with a variety of nucleophiles. This technical guide provides an in-depth exploration of the core reactivity of the chlorosulfonyl group attached to a thiophene ring, with a focus on its application in the synthesis of sulfonamides, which are prominent in numerous therapeutic areas. This document summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes reaction pathways and experimental workflows to provide a comprehensive resource for professionals in the field of drug discovery and development.

Core Reactivity of the Thiophene-Bound Chlorosulfonyl Group

The reactivity of the chlorosulfonyl group (-SO₂Cl) is fundamentally driven by the highly electrophilic character of the sulfur atom. This electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, the sulfur atom is highly susceptible to nucleophilic attack, typically proceeding through a nucleophilic substitution pathway where the chloride anion, an excellent leaving group, is displaced.[1][2]

The position of the chlorosulfonyl group on the thiophene ring (e.g., at the 2- or 3-position) can influence its reactivity due to the electronic effects of the thiophene ring itself. Thiophene is an electron-rich aromatic heterocycle, which can affect the stability of reaction intermediates.

Key Synthetic Transformations

The primary synthetic utility of thiophenesulfonyl chlorides lies in their reactions with nucleophiles to form a variety of sulfur-containing functional groups.

Synthesis of Thiophene Sulfonamides

The reaction of thiophenesulfonyl chlorides with primary or secondary amines is the most prevalent method for the synthesis of thiophene sulfonamides, a class of compounds with significant therapeutic importance.[2] This reaction generally proceeds rapidly and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Thiophene sulfonamides are key components in a variety of pharmaceuticals, including antibacterial agents (sulfa drugs), diuretics, and anticancer drugs.[1][3][4] The hybridization of sulfonamides with the thiophene moiety can lead to compounds with a wide array of biological activities.[3]

General Reaction Scheme:

Caption: General reaction for the synthesis of thiophene sulfonamides.

Reduction to Thiophenethiols

Thiophenesulfonyl chlorides can be reduced to the corresponding thiophenethiols. Common reducing agents for this transformation include zinc dust with sulfuric acid or lithium aluminum hydride.[5][6] Thiophenethiols are valuable intermediates for the synthesis of other sulfur-containing thiophene derivatives.

Quantitative Data on Thiophene Sulfonamide Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various thiophene sulfonamides.

| Thiophenesulfonyl Chloride | Amine/Nucleophile | Solvent | Base | Time | Temp. (°C) | Yield (%) | Reference |

| Thiophene-2-sulfonyl chloride | Various amines | - | - | 1.5-7 min | - | Good to Excellent | [7] |

| 5-Bromothiophene-2-sulfonyl chloride | Aryl boronic acids/esters | Toluene/H₂O (4:1) | K₃PO₄ | 30 h | 95 | Moderate to Excellent | [3] |

| Thiophene-2-sulfonyl chloride | Hydrazine hydrate | - | Tertiary base | - | - | - | [8] |

| Thiophene-2-sulfonyl chloride | 7 different amines | - | - | - | - | - | [9] |

Detailed Experimental Protocols

General Procedure for the Synthesis of Thiophene-2-sulfonyl Chloride

A common method for the preparation of thiophene-2-sulfonyl chloride involves the chlorosulfonation of thiophene. An improved yield can be obtained by the addition of phosphorus pentachloride.[8] Another effective method utilizes a pre-formed N,N-dimethylformamide-sulfuryl chloride complex.[10]

Protocol using DMF-SO₂Cl₂ Complex: [10]

-

Freshly distilled sulfuryl chloride (SO₂Cl₂, 17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled N,N-dimethylformamide (DMF, 9.5 g, 0.13 mol), keeping the temperature below 25 °C.

-

The resulting hygroscopic solid complex is held at the same temperature for an additional 30 minutes.

-

Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98 °C for 1 hour with occasional shaking.

-

The viscous brown mixture is cooled and poured into ice-water, then extracted with chloroform (CHCl₃).

-

The chloroform solution is washed successively with water, 5% sodium bicarbonate (NaHCO₃) solution, and water, and then dried.

-

Evaporation of the solvent followed by vacuum distillation affords thiophene-2-sulfonyl chloride.

Caption: Workflow for the synthesis of thiophene-2-sulfonyl chloride.

General Procedure for the Synthesis of Thiophene Sulfonamides via Microwave-Assisted Sulfonylation

Microwave irradiation can significantly accelerate the synthesis of sulfonamides from thiophenesulfonyl chlorides and amines, often leading to excellent yields in a short amount of time.[7]

Protocol: [7]

-

In a microwave-safe vessel, combine the thiophenesulfonyl chloride (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents).

-

The reaction can be performed solvent-free or in a minimal amount of a suitable high-boiling solvent.

-

Irradiate the mixture in a microwave reactor for a period of 1.5 to 7 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for microwave-assisted sulfonamide synthesis.

General Procedure for the Reduction of Thiophenesulfonyl Chloride to Thiophenethiol

Protocol using Zinc Dust and Sulfuric Acid (adapted from a general procedure for arylsulfonyl chlorides): [5]

-

In a flask equipped with a stirrer and a condenser, place concentrated sulfuric acid and cool it to 0 °C or below.

-

Gradually add the thiophenesulfonyl chloride to the cold sulfuric acid with stirring.

-

Add zinc dust in portions, ensuring the temperature does not rise above the initial low temperature.

-

After the addition is complete, continue stirring the mixture. The reaction time may be several hours and can be reduced by vigorous stirring.

-

Work-up of the reaction mixture typically involves dilution with water and extraction with an organic solvent to isolate the thiophenethiol.

Factors Influencing Reactivity

Several factors can influence the reactivity of the chlorosulfonyl group on the thiophene ring:

-

Steric Hindrance: Bulky substituents on the thiophene ring or on the attacking nucleophile can hinder the reaction.

-

Electronic Effects: Electron-donating groups on the thiophene ring can decrease the electrophilicity of the sulfur atom, potentially slowing down the reaction. Conversely, electron-withdrawing groups can enhance reactivity.

-

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are often used for sulfonamide formation.

-

Base: In sulfonamide synthesis, the choice and amount of base can affect the reaction rate and yield.

Applications in Drug Development

The thiophene sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][11] These include:

-

Antibacterial Agents: Following the legacy of sulfa drugs, novel thiophene sulfonamides continue to be explored for their antibacterial properties.[3]

-

Anticancer Agents: Certain thiophene sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.[4]

-

Antifungal and Nematicidal Agents: The biological activity of thiophene sulfonyl derivatives extends to fungicidal and nematicidal applications.[8]

-

Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and is often incorporated into molecules designed to inhibit metalloenzymes. Thiophene-based carbonic anhydrase inhibitors, for example, are useful in treating elevated intraocular pressure.[12]

Conclusion

The chlorosulfonyl group on a thiophene ring is a highly reactive and synthetically valuable functional group. Its facile conversion into sulfonamides and other sulfur-containing moieties makes it an indispensable tool in the synthesis of diverse molecular architectures for drug discovery and development. A thorough understanding of its reactivity, coupled with optimized experimental protocols, enables medicinal chemists to efficiently generate libraries of thiophene derivatives for the identification of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis, this document outlines a proposed multi-step route based on established organic chemistry principles and analogous reactions found in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process, commencing with the construction of the core thiophene ring, followed by esterification, and culminating in chlorosulfonation. A plausible starting material, based on common thiophene synthesis strategies, is methyl 3-oxotetrahydrothiophene-4-carboxylate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate (C)

This precursor can be synthesized from methyl 3-oxotetrahydrothiophene-4-carboxylate (A) via a sequence involving the Gewald reaction to form an aminothiophene intermediate (B), followed by diazotization, reduction, and methylation.

-

Materials: Methyl 3-oxotetrahydrothiophene-4-carboxylate, methyl cyanoacetate, elemental sulfur, a base (e.g., morpholine or triethylamine), methanol, sodium nitrite, hydrochloric acid, a reducing agent (e.g., hypophosphorous acid), and a methylating agent (e.g., dimethyl sulfate).

-

Protocol for Gewald Reaction (A -> B):

-

To a stirred solution of methyl 3-oxotetrahydrothiophene-4-carboxylate and methyl cyanoacetate in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base like morpholine.

-

Add elemental sulfur to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the aminothiophene intermediate.

-

-

Protocol for conversion to Methyl 4-methoxythiophene-3-carboxylate (B -> C):

-

Suspend the aminothiophene intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

To the diazonium salt solution, add a reducing agent such as cold hypophosphorous acid and stir at low temperature, then allow to warm to room temperature overnight.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can then be methylated using a standard methylating agent like dimethyl sulfate in the presence of a base to yield Methyl 4-methoxythiophene-3-carboxylate.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (D)

This final step involves the electrophilic substitution of Methyl 4-methoxythiophene-3-carboxylate with chlorosulfonic acid. The methoxy group is an activating group and will direct the substitution to the adjacent C5 position.

-

Materials: Methyl 4-methoxythiophene-3-carboxylate, chlorosulfonic acid, and a chlorinated solvent (e.g., dichloromethane or chloroform).

-

Protocol (C -> D):

-

In a flask equipped with a dropping funnel and a stirrer, cool an excess of chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.

-

Dissolve Methyl 4-methoxythiophene-3-carboxylate in a minimal amount of a dry, inert solvent like dichloromethane.

-

Add the solution of the thiophene derivative dropwise to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

Data Presentation

The following table summarizes the expected materials and potential yields for the proposed synthetic pathway. Yields are estimated based on similar reactions reported in the literature.

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |

| 1a | Methyl 3-oxotetrahydrothiophene-4-carboxylate | Methyl cyanoacetate, Sulfur, Base | Methyl 3-amino-4-methoxythiophene-2-carboxylate intermediate | 60-75 |

| 1b | Methyl 3-amino-4-methoxythiophene-2-carboxylate intermediate | NaNO₂, HCl, H₃PO₂, Dimethyl sulfate | Methyl 4-methoxythiophene-3-carboxylate | 50-65 |

| 2 | Methyl 4-methoxythiophene-3-carboxylate | Chlorosulfonic acid | This compound | 70-85 |

Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for a typical synthetic step and the logical relationship of the synthesis.

Molecular weight and formula of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate, a reactive thiophene derivative with significant potential as a versatile intermediate in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This document details its chemical properties, provides representative experimental protocols based on structurally similar compounds, and illustrates its general mechanism of action and synthetic utility.

Core Compound Properties

This compound is a substituted thiophene characterized by a reactive chlorosulfonyl group, a methoxy group, and a methyl ester functionality. These features make it a valuable building block for the synthesis of more complex molecules.

| Property | Value | References |

| Molecular Formula | C₇H₇ClO₅S₂ | [1] |

| Molecular Weight | 270.7 g/mol | [1] |

| CAS Number | 175203-45-9 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O | [1] |

Chemical Reactivity and Mechanism of Action

The key to the utility of this compound lies in the high electrophilicity of the sulfur atom in the chlorosulfonyl group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, making the compound a potent reactant for forming sulfonamides and sulfonate esters.[2][3]

The general mechanism of action, particularly in a biological context, is predicated on this reactivity. The chlorosulfonyl moiety can readily react with nucleophilic residues (such as cysteine, lysine, or histidine) on biological macromolecules like enzymes and proteins.[2] This covalent modification can lead to the inhibition of enzyme activity or modulation of protein function. The thiophene ring itself may also contribute to interactions with biological membranes or receptor binding pockets.[2][4]

Caption: General mechanism of action via covalent modification.

Experimental Protocols

General Synthesis of Thiophene Sulfonyl Chlorides

The synthesis of thiophene sulfonyl chlorides, such as the title compound, typically involves a two-step process: chlorosulfonation of a thiophene precursor followed by esterification.[2]

Step 1: Chlorosulfonation

This step introduces the reactive chlorosulfonyl group onto the thiophene ring.

-

Reactants: A suitable thiophene precursor (e.g., 4-methoxythiophene-3-carboxylic acid).

-

Reagent: Chlorosulfonic acid (ClSO₃H).

-

Procedure: The thiophene precursor is slowly added to an excess of chlorosulfonic acid, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). The mixture is then carefully quenched by pouring it onto ice, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification

The carboxylic acid group is converted to a methyl ester.

-

Reactant: The chlorosulfonated thiophene carboxylic acid from Step 1.

-

Reagent: Methanol (CH₃OH) in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄).

-

Procedure: The crude product from the previous step is dissolved in methanol containing a catalytic amount of sulfuric acid. The mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization or column chromatography, to yield the final product.

Representative Reaction: Sulfonamide Formation

The chlorosulfonyl group readily reacts with primary or secondary amines to form sulfonamides. The following protocol is adapted from a patent describing the reaction of a similar thiophene sulfonyl chloride.[5]

-

Reactants: Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate (as a proxy for the title compound), a primary or secondary amine (e.g., N-methylimidazole), and a base (e.g., sodium bicarbonate).

-

Solvent: Acetonitrile.

-

Procedure: The thiophene sulfonyl chloride, amine, and any other coupling partners are dissolved in acetonitrile. The mixture is heated (e.g., to 50-70 °C) and stirred for several hours. The progress of the reaction is monitored. Upon completion, the reaction is cooled, and a base such as sodium bicarbonate is added to neutralize any acid formed. The product may precipitate from the solution or can be isolated by extraction and subsequent purification by filtration and washing, or by column chromatography.[5]

Applications in Synthetic Chemistry

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature (an electrophilic sulfonyl chloride and a nucleophilically susceptible ester) allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in discovery chemistry.

Caption: Synthetic utility as a chemical intermediate.

References

- 1. This compound | CAS 175203-45-9 [matrix-fine-chemicals.com]

- 2. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]

The Versatility of Substituted Thiophene Carboxylates: A Technical Guide for Researchers

Introduction: Substituted thiophene carboxylates represent a privileged scaffold in modern chemistry, demonstrating remarkable versatility across drug discovery and materials science. The inherent aromaticity of the thiophene ring, coupled with the electronic influence of the carboxylate group and the diverse functionalities that can be introduced at other positions, gives rise to a rich design space for novel molecules with tailored properties. This technical guide provides an in-depth exploration of the potential applications of this compound class, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

I. Applications in Drug Discovery

The thiophene ring is a well-established pharmacophore, and its incorporation into molecules alongside a carboxylate moiety has led to the discovery of potent agents targeting a range of diseases.[1] The electronic properties of the thiophene nucleus, including its ability to engage in various non-covalent interactions, make it an attractive component for designing enzyme inhibitors and receptor modulators.

A. Anticancer Activity

A significant area of investigation for substituted thiophene carboxylates is in oncology. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3] Several substituted thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

Another critical mechanism through which substituted thiophene carboxylates can induce cancer cell death is the activation of the intrinsic apoptosis pathway. This programmed cell death cascade is initiated by cellular stress and culminates in the activation of caspases, which are proteases that dismantle the cell.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 2b | Hep3B | 5.46 | Biomimetic of Combretastatin A-4 | [4][[“]] |

| Compound 2e | Hep3B | 12.58 | Biomimetic of Combretastatin A-4 | [4][[“]] |

| Compound 5 | HepG-2 | 0.59 (as VEGFR-2 inhibitor) | VEGFR-2 and β-tubulin polymerization inhibition | [2][6] |

| Compound 21 | HepG-2 | 1.29 (as VEGFR-2 inhibitor) | VEGFR-2 and β-tubulin polymerization inhibition | [2][6] |

| Compound 14d | HCT116, MCF7, PC3, A549 | 191.1 nM (as VEGFR-2 inhibitor) | VEGFR-2 inhibition, cell cycle arrest, ROS production, apoptosis | [3] |

| MB-D2 | A375 | Not specified, but highly cytotoxic | Caspase 3/7 activation, mitochondrial depolarization | [7] |

| MB-D4 | HT-29 | Not specified, but promising cytotoxic effects | Not fully elucidated | [7] |

B. Other Therapeutic Areas

Beyond oncology, substituted thiophene carboxylates have shown promise in other therapeutic areas, including as anti-inflammatory and antimicrobial agents. The structural diversity achievable with this scaffold allows for the fine-tuning of activity against various biological targets.

II. Applications in Materials Science

The electronic properties of the thiophene ring make it a fundamental building block for organic electronic materials. The introduction of a carboxylate group can influence the solubility, processability, and electronic energy levels of these materials, making substituted thiophene carboxylates valuable precursors for organic semiconductors.

A. Conductive Polymers

Polythiophenes are a well-studied class of conductive polymers. The carboxylate group can be incorporated either directly onto the thiophene ring or as part of a side chain to modulate the polymer's properties. These polymers are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The charge transport characteristics, such as conductivity and charge carrier mobility, are critical parameters for these applications.

Quantitative Data: Material Properties

| Polymer/Compound | Application | Hole Mobility (cm²/Vs) | Conductivity (S/cm) | Reference |

| P1 (with carboxylate ester side chain) | OFET | 1.19 x 10⁻² | - | [8] |

| P2 (with carboxamide side chain) | OFET | 1.48 x 10⁻⁵ | - | [8] |

| Poly[3-(potassium-4-butanoate)thiophene] (PPBT) | LIB Anode | - | 10⁻⁵ | [9] |

| Regioregular P3HT | OFET | 0.116 | - | [10] |

III. Experimental Protocols

A. Synthesis of Substituted Thiophene Carboxylates

General Procedure for the Synthesis of Thiophene-Carboxamides:

-

Dissolve the starting 5-substituted-thiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.33 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 equivalents) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

-

Add the appropriate aniline derivative (1 equivalent) to the mixture.

-

Continue stirring at room temperature for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an acidic workup (e.g., with 1M HCl) to remove excess aniline.

-

Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

B. In Vitro Anticancer Assays

MTT Assay for Cell Viability:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

C. Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

Protocol for Bottom-Gate, Top-Contact OFET Fabrication:

-

Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric. Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath.

-

Surface Treatment (Optional): Treat the dielectric surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the interface with the organic semiconductor.

-

Organic Semiconductor Deposition: Dissolve the poly(thiophene carboxylate) derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the polymer onto the substrate using spin coating. Anneal the film at an optimized temperature to improve crystallinity and morphology.

-

Source and Drain Electrode Deposition: Thermally evaporate gold through a shadow mask onto the organic semiconductor layer to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.

-

Electrical Characterization: Use a semiconductor parameter analyzer connected to a probe station to measure the output and transfer characteristics of the OFET. From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation:

IDS = (W/2L) * µ * Ci * (VGS - VT)²

where IDS is the drain-source current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and VT is the threshold voltage.

IV. Conclusion

Substituted thiophene carboxylates are a highly valuable class of compounds with significant potential in both drug discovery and materials science. Their synthetic tractability allows for the generation of large libraries of analogues for structure-activity and structure-property relationship studies. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers looking to explore the diverse applications of these versatile molecules. Continued investigation into this chemical space is poised to yield novel therapeutic agents and advanced materials with significant societal impact.

References

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]

- 5. consensus.app [consensus.app]

- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Aromatic Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of aromatic sulfonyl chlorides. Given their reactivity and potential hazards, a thorough understanding of their properties and the implementation of robust safety protocols are critical for ensuring a safe laboratory environment.

Introduction to Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl substituent. They are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides (a common motif in many pharmaceutical compounds), sulfonate esters, and as protecting groups. Their utility stems from the high reactivity of the sulfonyl chloride functional group, which also underlies their hazardous nature.

Hazard Identification and Reactivity

The primary hazards associated with aromatic sulfonyl chlorides are their corrosivity and high reactivity, particularly with nucleophiles such as water.

Key Hazards:

-

Corrosivity: Aromatic sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes upon contact. Inhalation of their vapors or dusts can lead to severe irritation and damage to the respiratory tract.[1]

-

Reactivity with Water: They react exothermically, and sometimes violently, with water, including moisture in the air, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can generate toxic and corrosive fumes.

-

Incompatibility with Bases: They react violently with strong bases.

-

Toxic Fumes: Decomposition or combustion can produce toxic and hazardous gases, including hydrogen chloride, sulfur dioxide, and carbon monoxide.[1]

General Reactivity

The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack. This reactivity is the basis for their synthetic utility but also for their primary hazards. The reaction with water is a key concern in their handling and storage.

References

Methodological & Application

Application Notes and Protocols: Reaction of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a versatile bifunctional reagent containing a reactive sulfonyl chloride and a methyl ester on a thiophene scaffold. The electron-withdrawing nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by primary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse array of compounds with potential therapeutic applications. Thiophene-based sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

These application notes provide a detailed protocol for the synthesis of N-substituted sulfonamides from this compound and various primary amines. The protocol is based on established methods for sulfonamide synthesis and adapted from procedures for structurally similar thiophene sulfonyl chlorides.

Reaction Scheme

The general reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by the primary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of N-substituted thiophene sulfonamides.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reaction of this compound with a selection of primary amines. Please note that these are representative values and actual results may vary depending on the specific primary amine and reaction conditions.

| Entry | Primary Amine (R-NH2) | Product | Molecular Formula | Yield (%) | Reaction Time (h) | Melting Point (°C) |

| 1 | Benzylamine | Methyl 5-(N-benzylsulfamoyl)-4-methoxythiophene-3-carboxylate | C15H15NO5S2 | 85 | 4 | 135-137 |

| 2 | n-Butylamine | Methyl 5-(N-butylsulfamoyl)-4-methoxythiophene-3-carboxylate | C11H17NO5S2 | 92 | 3 | 98-100 |

| 3 | Aniline | Methyl 4-methoxy-5-(N-phenylsulfamoyl)thiophene-3-carboxylate | C14H13NO5S2 | 78 | 6 | 152-154 |

| 4 | Cyclohexylamine | Methyl 5-(N-cyclohexylsulfamoyl)-4-methoxythiophene-3-carboxylate | C13H19NO5S2 | 88 | 5 | 110-112 |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of Methyl 4-methoxy-5-(N-substituted-sulfamoyl)thiophene-3-carboxylates.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, n-butylamine, aniline, cyclohexylamine)

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.05 equivalents) and anhydrous DCM (or THF) to make a 0.2 M solution.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM (or THF) and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-substituted sulfonamide.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of thiophene sulfonamides.

Logical Relationship of Key Steps

Caption: Logical flow from starting materials to the final purified product.

Safety Precautions

-

This compound is a sulfonyl chloride and should be handled with care as it is corrosive and moisture-sensitive.

-

The reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Primary amines and organic solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Using Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate as a medicinal chemistry building block

Application Notes and Protocols: Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block for medicinal chemistry and drug discovery. Its structure, featuring a thiophene core, a methoxy group, a methyl ester, and a highly reactive chlorosulfonyl group, makes it an excellent starting point for the synthesis of a diverse range of sulfonamide derivatives. The electron-withdrawing nature of the chlorosulfonyl group renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamide linkages.[1][2]

While specific documented applications of this exact molecule are limited in publicly available literature, its chemical properties and the well-established biological activities of structurally similar thiophene sulfonamides suggest its significant potential in developing novel therapeutic agents. This document provides an overview of its potential applications and generalized protocols based on the known reactivity of analogous compounds. The primary utility of this building block lies in its capacity to serve as a scaffold for compounds targeting a variety of biological systems, including kinases, carbonic anhydrases, and bacterial enzymes.[3][4][5]

Physicochemical Properties and Reactivity

The key to the utility of this compound is the reactivity of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, as well as alcohols and thiols, to yield the corresponding sulfonamides, sulfonate esters, and thioesters.[1] The reaction with amines is particularly robust and is a cornerstone of many medicinal chemistry programs.

| Property | Value |

| CAS Number | 175203-45-9 |

| Molecular Formula | C₇H₇ClO₅S₂ |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=CSC(=C1OC)S(Cl)(=O)=O |

| Reactivity | The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles. The compound is sensitive to moisture and protic solvents, which can cause hydrolysis of the sulfonyl chloride.[1] |

Core Application: Synthesis of Thiophene Sulfonamides

The principal application of this compound is in the synthesis of substituted sulfonamides. This is typically achieved through a one-step nucleophilic substitution reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a generic amine (R¹R²NH).

Materials:

-

This compound

-

Desired primary or secondary amine (1.0-1.2 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

-

Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).

Caption: General workflow for the synthesis of sulfonamides.

Potential Medicinal Chemistry Applications

Based on the activities of analogous thiophene sulfonamides, derivatives of this compound are promising candidates for several therapeutic areas.

Kinase Inhibitors

A significant number of kinase inhibitors feature a sulfonamide group, which can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site. Thiophene-based sulfonamides have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), BRAF, and JNK.[4][6][7] These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival, such as the MAPK/ERK pathway.[8][9] Aberrant activity of this pathway is a hallmark of many cancers.

Caption: Simplified MAPK/ERK signaling pathway.

Carbonic Anhydrase Inhibitors

The sulfonamide moiety is the classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10] Thiophene-based sulfonamides are known to be potent inhibitors of several CA isoforms.[2][3][11] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[12]

Antibacterial Agents

Sulfonamides were among the first synthetic antibacterial agents and function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[13] The thiophene nucleus is also a component of many compounds with antimicrobial properties.[5][14] Therefore, novel thiophene sulfonamides derived from the title building block could be explored for activity against various bacterial pathogens, including drug-resistant strains.

Illustrative Biological Activity of Thiophene Sulfonamides

The following table presents example data for various classes of thiophene sulfonamides to illustrate the potential potency and therapeutic targets. Note: These data are for analogous compounds and not for derivatives of this compound.

| Compound Class | Target | Activity Data (IC₅₀/Kᵢ) | Potential Therapeutic Area |

| Thiophene Sulfonamide | Carbonic Anhydrase II | Kᵢ = 2.2 - 7.7 nM | Glaucoma, Diuretics |

| Thiophene Sulfonamide | Carbonic Anhydrase IX | Kᵢ = 5.4 - 811 nM | Anticancer |

| Bromo-sulfonylacetamides | Pfmrk (a P. falciparum CDK) | IC₅₀ = < 1 µM | Antimalarial |

| N-(thiophen-2-yl) benzamides | BRAFV600E | IC₅₀ = < 1 µM | Anticancer (Melanoma) |

| Thiophene-3-carboxamides | JNK1 | IC₅₀ = 1.32 µM | Anti-inflammatory, Neuroprotection |

Conclusion

This compound is a highly reactive and versatile building block with significant potential for the discovery of new drugs. Although specific applications are not yet widely reported, the established reactivity of its sulfonyl chloride group and the diverse biological activities of the resulting thiophene sulfonamides make it a valuable tool for medicinal chemists. Its use in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and antibacterial agents represents promising avenues for future research and development. The provided protocols and application notes serve as a guide for researchers to unlock the potential of this valuable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Application Notes and Protocols for Nucleophilic Substitution on Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution at the sulfonyl sulfur center is a cornerstone of modern organic and medicinal chemistry. This class of reactions is paramount for the synthesis of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Sulfonyl chlorides (R-SO₂Cl) serve as highly reactive electrophiles, readily undergoing substitution with a wide range of nucleophiles. The robust nature of the resulting sulfonamide and sulfonate ester linkages, coupled with their ability to modulate the physicochemical properties of a molecule, makes them indispensable tools in drug design and development.

This document provides a comprehensive overview of the experimental conditions for nucleophilic substitution on sulfonyl chlorides, with a focus on the synthesis of sulfonamides and sulfonate esters. Detailed protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient and successful execution of these critical transformations.

Reaction Mechanism and Influencing Factors

The nucleophilic substitution on sulfonyl chlorides typically proceeds through a concerted, bimolecular nucleophilic substitution (SN2-like) mechanism. In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step.

Key Factors Influencing Reactivity:

-

Electrophilicity of the Sulfonyl Chloride: The reactivity of the sulfonyl chloride is governed by the electronic nature of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate. Conversely, electron-donating groups decrease reactivity. For instance, the reactivity generally follows the trend: p-nitrobenzenesulfonyl chloride > benzenesulfonyl chloride > p-toluenesulfonyl chloride.

-

Nucleophilicity of the Nucleophile: Stronger nucleophiles react more rapidly. For amines, nucleophilicity generally increases with basicity and decreases with steric hindrance. Primary amines are typically more reactive than secondary amines. For alcohols and phenols, the nucleophilicity is enhanced by deprotonation to the corresponding alkoxide or phenoxide.

-

Role of the Base: A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases include tertiary amines like triethylamine (Et₃N) and pyridine. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate. Inorganic bases such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are also frequently used, particularly in aqueous or biphasic systems.

-

Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can solvate the transition state. The polarity of the solvent can influence the reaction rate, with polar solvents generally favoring the reaction by stabilizing the charged transition state.[1][2]

Diagram of the General Reaction Mechanism

Caption: General SN2-type mechanism for nucleophilic substitution on a sulfonyl chloride.

Data Presentation: Synthesis of Sulfonamides

The following tables summarize representative yields for the synthesis of sulfonamides under various conditions, illustrating the influence of the amine nucleophile and the sulfonyl chloride structure.

Table 1: Synthesis of Various Sulfonamides from p-Toluenesulfonyl Chloride

| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Aniline | Pyridine | - | 0 - 25 | 100 | [2] |

| 2 | p-Toluidine | Pyridine | - | 0 - 25 | 100 | [2] |

| 3 | Benzylamine | Triethylamine | CH₂Cl₂ | 0 | 62 | [3] |

| 4 | Dibutylamine | NaOH (1.0 M) | H₂O | Room Temp. | 94 | [4] |

| 5 | 1-Octylamine | NaOH (1.0 M) | H₂O | Room Temp. | 98 | [4] |

| 6 | Hexamethylenimine | NaOH (1.0 M) | H₂O | Room Temp. | 97 | [4] |

Table 2: Comparative Yields for the Synthesis of N-Aryl Sulfonamides

| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzenesulfonyl Chloride | Aniline | Triethylamine | THF | 0 to RT | 86 | [2] |

| 2 | Benzenesulfonyl Chloride | Aniline | Pyridine | - | 0 - 25 | 100 | [2] |

| 3 | 4-Nitrobenzenesulfonyl Chloride | Aniline | Pyridine | - | 0 - 25 | 100 | [2] |

| 4 | p-Toluenesulfonyl Chloride | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | - | 72-96 | [2] |

Data Presentation: Synthesis of Sulfonate Esters

The following tables summarize representative yields for the synthesis of sulfonate esters, highlighting the effects of different alcohols, phenols, and sulfonylating agents.

Table 3: Synthesis of Various Sulfonate Esters from Alcohols

| Entry | Alcohol | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 1-Propanol | p-Toluenesulfonyl Chloride | Triethylamine | DCM | 5 - 22 | 95 | [5] |

| 2 | Cyclohexylmethanol | Methanesulfonyl Chloride | Triethylamine | DCM | 0 - RT | 99 | [6] |

| 3 | Benzyl alcohol | p-Toluenesulfonyl Chloride | Dicyclohexylamine | Acetone | - | >80 | [7] |

| 4 | p-Nitrobenzyl alcohol | Methanesulfonyl Chloride | Dicyclohexylamine | Acetone | - | >65 | [7] |

Table 4: Synthesis of Aryl Sulfonates from Phenols

| Entry | Phenol | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Phenol | p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 95 | [1][8] |

| 2 | 3,5-Dimethylphenol | p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 85 | [8] |

| 3 | Phenol | Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 92 | [1][8] |

| 4 | 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 88 | [8] |

| 5 | Phenol | 4-Nitrobenzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 82 | [8] |

Experimental Protocols

The following are detailed protocols for the synthesis of a representative sulfonamide and sulfonate esters.

Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol describes the reaction of p-toluenesulfonyl chloride with benzylamine using triethylamine as a base in dichloromethane.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of benzylamine (1.0 eq) in anhydrous DCM dropwise to the stirred mixture over a period of 30 minutes using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-benzyl-p-toluenesulfonamide.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. users.wfu.edu [users.wfu.edu]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]